Digermane

Vue d'ensemble

Description

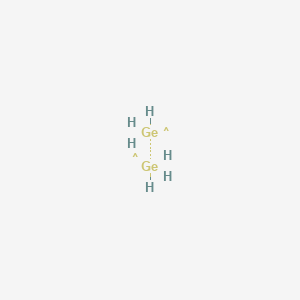

It has the molecular formula Ge2H6 and a molecular weight of 151.3 g/mol. Digermane is a compound consisting of two germanium atoms bonded to six hydrogen atoms. It is a colorless gas that is highly flammable and toxic.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of digermane typically involves the reaction of germanium tetrachloride (GeCl4) with lithium aluminum hydride (LiAlH4) in an ether solvent. The reaction proceeds as follows:

GeCl4+LiAlH4→Ge2H6+LiCl+AlCl3

Industrial Production Methods

The compound is stored under specific conditions to prevent decomposition and ensure safety due to its highly flammable and toxic nature.

Analyse Des Réactions Chimiques

Types of Reactions

Digermane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form germanium dioxide (GeO2).

Reduction: It can be reduced to form elemental germanium.

Substitution: Hydrogen atoms in this compound can be substituted with other atoms or groups.

Common Reagents and Conditions

Oxidation: Oxygen or other oxidizing agents are used under controlled conditions.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are employed.

Substitution: Various reagents, including halogens and organometallic compounds, are used for substitution reactions.

Major Products Formed

Oxidation: Germanium dioxide (GeO2)

Reduction: Elemental germanium (Ge)

Substitution: Various substituted germanium compounds depending on the reagents used.

Applications De Recherche Scientifique

Digermane has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in medical imaging and diagnostic applications.

Industry: Utilized in the semiconductor industry for the production of germanium-based materials.

Mécanisme D'action

The mechanism of action of digermane involves its interaction with molecular targets and pathways in various applications. In the semiconductor industry, this compound decomposes to form germanium films on substrates. In biological systems, it may interact with proteins and enzymes, although detailed mechanisms are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Germane (GeH4): A simpler germanium hydride with one germanium atom bonded to four hydrogen atoms.

Tetramethylgermane (Ge(CH3)4): A germanium compound with four methyl groups attached to a germanium atom.

Uniqueness

Digermane is unique due to its structure, containing two germanium atoms bonded together. This gives it distinct chemical properties and reactivity compared to simpler germanium hydrides like germane. Its applications in the semiconductor industry and potential biological activities also set it apart from other germanium compounds.

Activité Biologique

Digermane (DGeH₂), a compound with the formula , is a member of the germanium hydride family. Its unique structure, featuring two germanium atoms, contributes to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, potential applications in medicine, and relevant research findings.

This compound is characterized by its ability to undergo various chemical reactions, including:

- Oxidation: It can be oxidized to form germanium dioxide ().

- Reduction: It can be reduced to elemental germanium ().

- Substitution Reactions: Hydrogen atoms can be substituted with other atoms or groups.

These reactions are facilitated by different reagents and conditions, which can influence its biological interactions. The mechanism of action in biological systems is still under investigation but may involve interactions with proteins and enzymes, potentially affecting metabolic pathways.

Biological Activity

Research into the biological activity of this compound has indicated several areas of interest:

- Antimicrobial Properties: Preliminary studies suggest that organogermanium compounds, including this compound, exhibit antimicrobial activity. This property is being explored for potential applications in treating infections caused by resistant bacteria .

- Cellular Interactions: this compound may interact with cellular components such as membranes and proteins. These interactions could influence cellular signaling pathways and metabolic processes .

- Toxicity Studies: While some organogermanium compounds have been reported to be non-toxic, the specific toxicity profile of this compound requires further investigation. Toxicological assessments are crucial for determining safe dosage levels for potential therapeutic applications .

Research Findings and Case Studies

Various studies have been conducted to elucidate the biological activity of this compound. Below is a summary of key findings:

Potential Applications

The unique properties of this compound suggest several potential applications in various fields:

- Medicine: Due to its possible antimicrobial properties, this compound could be explored for use in medical imaging or as a therapeutic agent against resistant pathogens.

- Semiconductor Industry: Its role as a precursor for germanium-based materials highlights its importance in technology sectors, which may indirectly impact health through advancements in medical devices.

Propriétés

InChI |

InChI=1S/2GeH3/h2*1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGDREVVEMHVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[GeH3].[GeH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ge2H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030397 | |

| Record name | Digermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13818-89-8 | |

| Record name | Digermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013818898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.